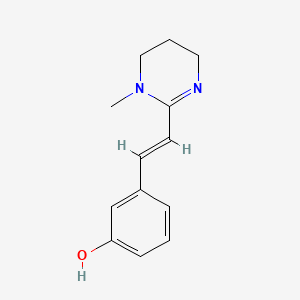
Oxantel
Vue d'ensemble
Description
Oxantel is an anthelmintic, typically used in human and animal medicine as a treatment for intestinal worms . It has been shown to inhibit fumarate reductase in some pathogenic bacteria .
Synthesis Analysis
Oxantel is a tetrahydropyrimidine derivative discovered in the 1970s . It has recently been brought back to attention due to its high efficacy against Trichuris trichiura infections .
Molecular Structure Analysis
Oxantel belongs to the class of organic compounds known as styrenes . Its molecular formula is C13H16N2O .
Chemical Reactions Analysis
Oxantel is very poorly absorbed in the gut, which allows high concentrations of the unchanged drug to reach the large intestine . This makes it particularly effective against worms in this part of the gastrointestinal system .
Physical And Chemical Properties Analysis
Oxantel has a molecular weight of 216.284 and a chemical formula of C13H16N2O . It is metabolically stable, shows low permeability and low systemic bioavailability after oral use .
Applications De Recherche Scientifique
Anthelmintic Drug
Oxantel is a narrow-spectrum anthelmintic, which means it is used to treat parasitic worm infections . It has been found to be highly effective against Trichuris spp., a type of whipworm .
Treatment for Trichuriasis
Trichuriasis is an infection caused by the human whipworm, Trichuris trichiura. Clinical trials have shown Oxantel to be more efficient than other drugs like albendazole and mebendazole for the control of trichuriasis .
Target for Oxantel
Research has identified a novel ACR-16-like subunit in the pig whipworm, T. suis, which forms a functional oxantel-sensitive receptor . This receptor has distinctive pharmacological properties with Oxantel acting as a full agonist .
Study of Acetylcholine Receptors
Oxantel has been used in the functional characterization of the Oxantel-Sensitive Acetylcholine Receptor from Trichuris muris . This research helps in understanding the pharmacological difference between Trichuris species .
Research in Electrophysiology
The study of the ACR-16-like receptor also involves electrophysiological experiments. These experiments revealed that this receptor has distinctive pharmacological properties with Oxantel acting as a full agonist .
Drug Discovery
Oxantel is also significant in the field of anthelmintic drug discovery. The identification of its molecular targets within Trichuris is crucial for the development of new antiparasitic agents .
Mécanisme D'action
Target of Action
Oxantel primarily targets the nicotinic acetylcholine receptors (nAChR) of gastrointestinal parasites . These receptors play a crucial role in the neuromuscular function of the parasites .
Mode of Action
Oxantel, an analogue of pyrantel, acts as a depolarizing neuromuscular blocking agent . It opens nonselective cation channels and induces activation of nicotinic acetylcholine receptors . This interaction results in sustained muscular contraction, leading to spastic paralysis of the worms .
Biochemical Pathways
Oxantel disrupts the normal functioning of the parasite’s neuromuscular system by depolarizing the neurons of gastrointestinal parasites . This depolarization is much more potent than that caused by acetylcholine, leading to sustained muscular contraction . Oxantel has also been shown to inhibit fumarate reductase in some pathogenic bacteria .
Pharmacokinetics
Oxantel pamoate acts locally in the human gastrointestinal tract . The drug is metabolically stable, shows low permeability, and has low systemic bioavailability after oral use .
Result of Action
The activation of the nicotinic acetylcholine receptors by Oxantel leads to spastic paralysis of the worm, resulting in its expulsion from the host’s body . This action is highly effective against Trichuris spp., making Oxantel a potent anthelmintic .
Safety and Hazards
Orientations Futures
Oxantel pamoate is a safe and efficacious drug against Trichuris trichiura infections . The use of this drug in preventive chemotherapy as a combination treatment could greatly improve the success of this control strategy and prevent or postpone the development of resistance to benzimidazoles . Future pharmacological studies on the ACR-16-like receptor from T. trichiura would provide important information on the amino acids involved in the sensitivity to oxantel .
Propriétés
IUPAC Name |
3-[(E)-2-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)ethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-15-9-3-8-14-13(15)7-6-11-4-2-5-12(16)10-11/h2,4-7,10,16H,3,8-9H2,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYKTHBAWRESFI-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN=C1C=CC2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCN=C1/C=C/C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016597 | |
| Record name | Oxantel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxantel | |
CAS RN |
36531-26-7 | |
| Record name | Oxantel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36531-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxantel [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036531267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxantel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13670 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oxantel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXANTEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94AJJ30D9E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of oxantel?
A1: Oxantel exhibits its anthelmintic activity primarily by acting as a potent agonist of a novel acetylcholine receptor (nAChR) subtype found in whipworms, termed the O-AChR subtype. [] This activation leads to prolonged channel opening, depolarization of nerve and muscle cells, and ultimately paralysis of the worm. []
Q2: How does the O-AChR subtype differ from other nAChRs in its response to oxantel?
A2: The O-AChR subtype demonstrates a significantly higher sensitivity to oxantel compared to other nAChR subtypes, such as those found in the pig roundworm, Ascaris suum. [] This selectivity likely contributes to the specific efficacy of oxantel against whipworm infections.
Q3: What is the molecular formula and weight of oxantel?
A3: Oxantel, chemically known as (E)-1,4,5,6-Tetrahydro-1-methyl-2-(2-phenylethenyl)pyrimidine, has the molecular formula C13H16N2O and a molecular weight of 216.28 g/mol. []
Q4: Are there any spectroscopic data available for oxantel?
A4: While the provided research does not include specific spectroscopic data, a validated RP-HPLC method has been developed for quality control of oxantel pamoate in tablets. [] This method utilizes UV detection at 295 nm, suggesting this wavelength holds relevance for its spectroscopic characterization.
Q5: What is known about the absorption of oxantel pamoate?
A5: Research indicates that oxantel pamoate exhibits poor absorption in rats, resulting in low bioavailability. [] This characteristic may have implications for its efficacy in humans and requires further investigation.
Q6: Is there evidence of oxantel pamoate affecting cytochrome P450 (CYP) metabolism?
A6: In vitro studies suggest that a combination of albendazole and oxantel pamoate leads to a 2.6-fold decreased IC50 value for CYP1A2 inhibition compared to separate exposures. [] This suggests a potential for interaction at the CYP1A2 enzyme level, which warrants further investigation, particularly in humans.
Q7: Are there any reported cases of resistance to oxantel in the treatment of helminth infections?
A7: While the provided research does not specifically mention oxantel resistance, it highlights the overall concern regarding emerging anthelmintic resistance in human populations. [] Further research is necessary to monitor potential resistance development to oxantel.
Q8: What animal models are commonly used to study oxantel's activity?
A8: Researchers frequently utilize the murine model Trichuris muris [, ] and the pig whipworm Trichuris suis [] to investigate the efficacy and target interactions of oxantel. These models offer valuable insights into the drug's mechanism and potential for treating human whipworm infections.
Q9: How does the structure of oxantel relate to its activity against the O-AChR subtype?
A9: While the exact binding interactions remain to be fully elucidated, studies on closely related anthelmintics suggest that the tetrahydropyrimidinyl group of oxantel may play a crucial role in its interaction with the O-AChR subtype. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




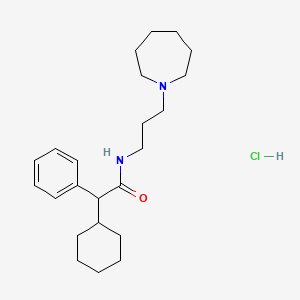


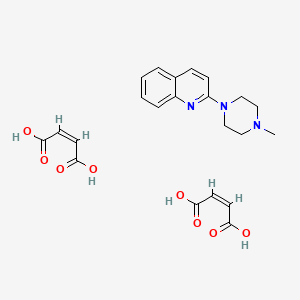

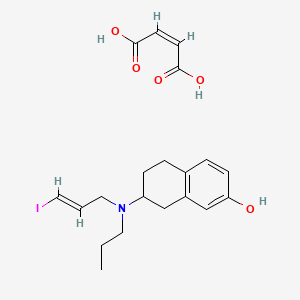
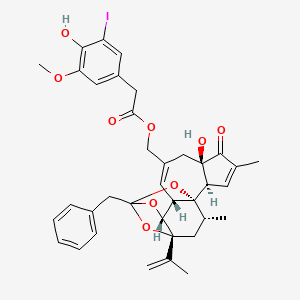

![Benzaldehyde, 3-chloro-, [(3-chlorophenyl)methylene]hydrazone](/img/structure/B1662941.png)
![7,8-Dihydro-2-methyl-1H-thiopyrano[4,3-d]pyrimidin-4(5H)-one](/img/structure/B1662944.png)
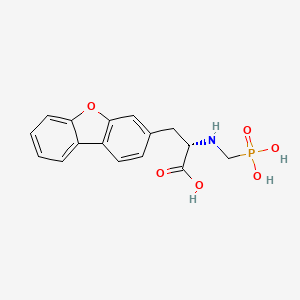
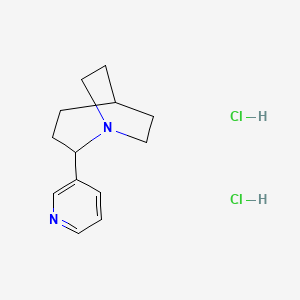
![[[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-phenylphosphoryl]benzene](/img/structure/B1662948.png)